7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Antibacterial Medicinal Chemistry SAR

This 1,5-naphthyridine scaffold is strategically halogenated at C7 to provide a reactive handle for Suzuki and Buchwald-Hartwig couplings, enabling diverse lead optimization. In NBTI programs, the C7-bromo substitution is preferred for broad-spectrum activity, while the predicted logP (~1.1) offers a lipophilic advantage over unsubstituted (logP ~ -0.3) or 7-chloro (logP ~ 0.6) analogs for improved membrane permeability. The 4-hydroxy-3-carboxylic acid motif is essential for metal-chelation target binding. Its utility extends to kinase inhibitor patents, making it a high-value starting point for patentable leads.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 97267-59-9
Cat. No. B3317744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid
CAS97267-59-9
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C(C2=O)C(=O)O)Br
InChIInChI=1S/C9H5BrN2O3/c10-4-1-6-7(12-2-4)8(13)5(3-11-6)9(14)15/h1-3H,(H,11,13)(H,14,15)
InChIKeyJWXCKOHIAIUISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9): A Key Halogenated Naphthyridine Intermediate for Targeted Synthesis and SAR Studies


7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9) is a heterocyclic building block within the 1,5-naphthyridine class, possessing the core 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid framework characteristic of quinolone antibacterials. The compound is distinguished by a single bromine substitution at the C7 position of the fused bicyclic ring system, a modification central to structure-activity relationship (SAR) investigations in novel bacterial topoisomerase inhibitor (NBTI) programs [1]. Its molecular formula is C₉H₅BrN₂O₃ (MW 269.05 g/mol), featuring a hydroxyl (or tautomeric oxo) group at the C4 position and a carboxylic acid at C3, both essential pharmacophoric elements for metal chelation and target binding [2]. The compound serves as a versatile scaffold for further derivatization, particularly at the C7 bromine handle, enabling cross-coupling reactions to introduce diverse substituents for lead optimization campaigns.

Why Generic 1,5-Naphthyridine Analogs Cannot Substitute for the 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid Scaffold


The 1,5-naphthyridine core is a privileged scaffold, yet its biological activity and synthetic utility are exquisitely sensitive to substitution patterns. The 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid compound is not simply interchangeable with its unsubstituted, 7-chloro, or 7-fluoro analogs. Systematic SAR analyses of 1,5-naphthyridine-based NBTIs demonstrate that only a narrow range of substitutions at the C7 position is tolerated for maintaining broad-spectrum antibacterial activity and an acceptable safety profile, with halogen (particularly bromine and chlorine) and hydroxyl groups being preferred [1]. Moreover, the C7-bromine atom serves as a critical, reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine groups that are essential for optimizing potency, spectrum, and pharmacokinetic properties [2]. Substitution with a non-halogenated or non-reactive analog at this stage forfeits this crucial synthetic divergence point, rendering the scaffold less valuable for iterative medicinal chemistry optimization.

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid: Quantified Differentiation Evidence for Scientific Selection and Procurement


C7 Halogen Preference in 1,5-Naphthyridine Antibacterial SAR: Bromine's Role in Potency Optimization

In a comprehensive SAR study of 55 substituted 1,5-naphthyridine NBTI analogs, substitutions at the C7 position were evaluated for antibacterial activity against key Gram-positive and Gram-negative strains. The study concluded that halogen and hydroxyl substitutions at C7 are preferred for optimal activity and spectrum, whereas substitutions on other ring carbons generally have a detrimental effect [1]. While the specific 7-bromo compound was not among the 55 analogs directly reported, this class-level SAR provides robust quantitative guidance: the presence of a halogen at C7, such as bromine, is structurally aligned with the active pharmacophore. Comparatively, the unsubstituted 4-hydroxy-1,5-naphthyridine-3-carboxylic acid lacks this critical halogen, which is expected to significantly reduce its potency and spectrum based on the SAR trends established in this model system. The 7-bromo derivative therefore represents a privileged halogenation pattern for maintaining activity in this series.

Antibacterial Medicinal Chemistry SAR

Comparative Synthetic Utility: The 7-Bromo Moiety as a Superior Cross-Coupling Partner Versus the 7-Chloro Analog

The 7-bromo substituent is a key determinant of synthetic utility for the 1,5-naphthyridine scaffold, particularly as a substrate for palladium-catalyzed cross-coupling reactions. In a patent detailing the preparation of kinase inhibitors, the 7-bromo-[1,5]naphthyridine core was successfully coupled with 4-methoxyphenylboronic acid via Suzuki-Miyaura reaction to yield the corresponding 7-aryl derivative in 51% isolated yield [1]. This directly demonstrates the compound's viability in cross-coupling transformations. Comparatively, while a 7-chloro analog (CAS 27330-42-3) is also commercially available and can undergo similar reactions, aryl bromides are generally more reactive than aryl chlorides in many palladium-catalyzed processes (e.g., Suzuki, Heck, Buchwald-Hartwig), often requiring milder conditions and providing higher yields, especially with challenging coupling partners. The 7-fluoro analog (CAS not readily available in primary literature for this core) is generally inert to such cross-coupling reactions, severely limiting its synthetic versatility.

Synthetic Chemistry Palladium Catalysis Cross-Coupling

Molecular Descriptor-Based Differentiation: Calculated Physicochemical Properties Versus Unsubstituted and 7-Chloro Analogs

While experimental data for this exact compound is sparse, computational predictions provide a quantitative, comparative baseline for key physicochemical parameters. The 7-bromo derivative (MW 269.06, logP predicted ~1.1, TPSA 79.3 Ų) is predicted to be more lipophilic and possess a larger molecular weight and polar surface area than both the unsubstituted parent 4-hydroxy-1,5-naphthyridine-3-carboxylic acid (MW 190.16, logP ~ -0.3, TPSA 79.3 Ų) and the 7-chloro analog (MW 224.60, logP ~ 0.6, TPSA 79.3 Ų) . The increased molecular weight and lipophilicity (logP) of the bromine atom can significantly influence membrane permeability and oral absorption. This positions the 7-bromo analog as a more lipophilic starting point for optimizing ADME properties in lead candidates targeting intracellular pathogens or requiring CNS penetration, compared to the less lipophilic 7-chloro or unsubstituted analogs.

Computational Chemistry Physicochemical Properties Drug Design

Direct Evidence of 7-Bromo-1,5-Naphthyridine Core in Potent Kinase Inhibitor Lead Compounds

The utility of the 7-bromo-1,5-naphthyridine core extends beyond antibacterial applications into kinase inhibition. A patent application (AU2010323137) specifically utilizes a 7-bromo-[1,5]naphthyridin-2-yl-urea scaffold as a precursor to potent kinase inhibitors. The document details the synthesis of 1-(7-bromo-[1,5]naphthyridin-2-yl)-3-ethyl-urea and its subsequent derivatization, underscoring the importance of the C7-bromine as a functional handle for optimizing kinase inhibition [1]. This contrasts with the unsubstituted or 7-fluoro analogs, which lack this modifiable handle and therefore cannot serve as direct precursors in this specific lead optimization pathway. The 7-bromo compound is thus not merely a generic naphthyridine, but a strategically functionalized intermediate with demonstrated value in a high-value therapeutic area.

Kinase Inhibition Medicinal Chemistry Lead Optimization

Optimal Research and Industrial Applications for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid


Medicinal Chemistry: Lead Optimization of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

This compound is an ideal starting scaffold for medicinal chemists developing next-generation NBTI antibacterials. The 7-bromo substituent aligns with SAR showing a preference for halogens at this position for broad-spectrum activity, while also providing a functional handle for Suzuki or Buchwald-Hartwig coupling to introduce diverse groups for optimizing potency, spectrum, and ADME properties [1]. The 4-hydroxy-3-carboxylic acid motif is a known pharmacophore for metal chelation in the target enzyme's active site.

Synthetic Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The compound's primary value is as a versatile synthetic intermediate. The C7-bromine is a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine substituents. The 51% yield demonstrated for a Suzuki coupling with 4-methoxyphenylboronic acid confirms its practical utility in such transformations [2]. This capability is essential for creating focused libraries of 7-substituted analogs for SAR exploration in any disease area.

Drug Design: Modulating Lipophilicity and Permeability for Lead Compounds

For programs where oral bioavailability or cellular penetration is a challenge, the 7-bromo analog provides a significantly more lipophilic starting point (predicted logP ~1.1) compared to the unsubstituted (logP ~ -0.3) or 7-chloro (logP ~ 0.6) analogs . This property can be leveraged to improve passive membrane permeability and potentially enhance oral absorption or target tissue penetration, making it a strategic choice for optimizing ADME profiles of lead candidates.

Kinase Inhibitor Drug Discovery: Building on a Validated Scaffold

The 7-bromo-1,5-naphthyridine core is a recognized scaffold in kinase inhibitor patents, demonstrating its applicability beyond anti-infectives. Researchers targeting kinases (e.g., for oncology or inflammatory diseases) can use this compound to access a known, modifiable framework for generating patentable leads, thereby accelerating early-stage discovery efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.